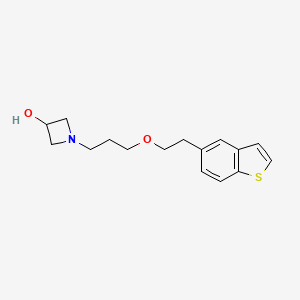

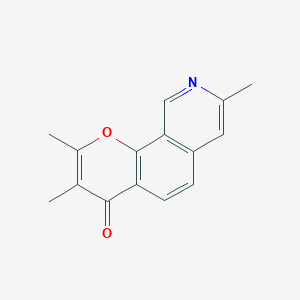

Ethyl-p-((E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-1-propenyl)benzoate

概要

説明

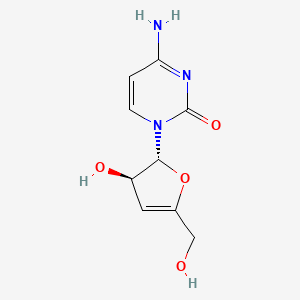

Ro-136298は、アロチノイドエチルエステルとしても知られており、合成レチノイド化合物です。レチノイドとは、ビタミンAと化学的に関連する化学物質のクラスであり、主に細胞増殖と分化への影響のために医学で使用されています。Ro-136298は、特に皮膚科学において、その潜在的な治療用途について研究されてきました。

科学的研究の応用

Ro-136298 has been explored for various scientific research applications:

準備方法

Ro-136298の合成には、いくつかの段階が含まれます。

フリーデル・クラフツアシル化: このプロセスは、ニトロベンゼン中でアセチルクロリドと塩化アルミニウムを使用して1,2,3,4-テトラヒドロ-1,1,4,4-テトラメチルナフタレンをアシル化し、2-アセチル-5,6,7,8-テトラヒドロ-5,5,8,8-テトラメチルナフタレンを生成することから始まります.

還元: 得られた化合物は、次にエーテル中の水素化リチウムアルミニウムで還元されて、5,6,7,8-テトラヒドロ-α,5,5,8,8-ペンタメチルナフタレン-2-メタノールが得られます.

臭素化: この中間体は、エーテル-ヘキサン中の三臭化リンと反応させて、2-(1-ブロモエチル)-5,6,7,8-テトラヒドロ-5,5,8,8-テトラメチルナフタレンを形成します.

ホスホニウム塩の形成: 次に、臭素化された化合物を熱いキシレン中でトリフェニルホスフィンで処理して、[1-(5,6,7,8-テトラヒドロ-5,5,8,8-テトラメチル-2-ナフチル)エチル]トリフェニルホスホニウムブロミドを生成します.

ウィッティヒ縮合: 最後に、このホスホニウム塩は、熱いブチレンオキシド中で4-ホルミル安息香酸エチルとウィッティヒ縮合を行い、Ro-136298が生成されます.

化学反応の分析

Ro-136298は、次のような様々な化学反応を起こします。

酸化: 特定の条件下で酸化させて、対応する酸化生成物を形成することができます。

還元: この化合物は還元されて、異なる還元誘導体を形成することができます。

置換: Ro-136298は、特に芳香環またはエステル基で、置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、アセチルクロリド、塩化アルミニウム、水素化リチウムアルミニウム、三臭化リン、トリフェニルホスフィン、および4-ホルミル安息香酸エチルが含まれます . 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

Ro-136298は、様々な科学研究への応用について検討されてきました。

作用機序

Ro-136298は、主にレチノイン酸受容体(RAR)への作用を通じてその効果を発揮します。これらの受容体は、レチノイドに応答して遺伝子発現を調節する核受容体です。 RARに結合することにより、Ro-136298は、細胞増殖、分化、およびアポトーシスに関与する遺伝子の転写に影響を与えます . このメカニズムは、特に皮膚科学およびがん研究におけるその応用において重要です。

類似の化合物との比較

Ro-136298は、イソトレチノインやエトレチナートなどの他のレチノイドと比較されます。

イソトレチノイン: イソトレチノインは皮脂分泌を減らす効果がありますが、Ro-136298は、この点では効果が低いようです.

エトレチナート: Ro-136298と同様に、エトレチナートは乾癬やその他の皮膚病の治療に使用されますが、Ro-136298は血清脂質レベルを上昇させないため、より安全な選択肢となる可能性があります.

その他の類似化合物には、トレチノイン、アダパレン、タザロテンなどがあり、これらもレチノイド特性を持つため、皮膚科学で用いられています。

類似化合物との比較

Ro-136298 is compared with other retinoids such as isotretinoin and etretinate:

Isotretinoin: While isotretinoin is effective in reducing sebum excretion, Ro-136298 appears less effective in this regard.

Etretinate: Similar to Ro-136298, etretinate is used in the treatment of psoriasis and other skin conditions, but Ro-136298 does not increase serum lipid levels, making it a potentially safer option.

Other similar compounds include tretinoin, adapalene, and tazarotene, which are also used in dermatology for their retinoid properties.

特性

IUPAC Name |

ethyl 4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O2/c1-7-28-24(27)20-10-8-19(9-11-20)16-18(2)21-12-13-22-23(17-21)26(5,6)15-14-25(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3/b18-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULUAKSYPPSJCO-FBMGVBCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71441-09-3 | |

| Record name | Arotinoid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71441-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arotinoid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ro 13-6298's structure relate to its activity?

A1: Ro 13-6298 belongs to a class of compounds known as arotinoids, which are benzoic acid derivatives of retinoic acid. Studies comparing Ro 13-6298 with other retinoids like retinoic acid, acitretin, and etretinate, revealed a distinct structure-activity relationship. Its polyaromatic structure contributes to its high potency, exceeding that of first and second-generation retinoids. [] Notably, the acidic polar terminus of the molecule appears crucial for its interaction with certain enzymes, such as RNase P. []

Q2: How do structural modifications of Ro 13-6298 affect its potency?

A2: Research indicates that even slight structural alterations significantly impact Ro 13-6298's potency. For instance, the free acid derivative, Ro 13-7410, exhibits a different activity profile compared to the ethyl ester form (Ro 13-6298). [, ] Studies in human squamous cell carcinoma cells showed that while both compounds are active in normal keratinocytes, only Ro 13-7410 effectively modulates differentiation in SCC-13 cells. This suggests differences in metabolic conversion between the two forms. [] Additionally, research on rat tracheal epithelial cells demonstrated that Ro 13-7410 had a stronger inhibitory effect on cell transformation compared to Ro 13-6298. [, ] These findings highlight the importance of specific structural features for Ro 13-6298's biological activity.

Q3: Are there structural differences impacting the teratogenicity of arotinoids?

A3: Research comparing the teratogenic activity of Ro 13-7410, Ro 13-6298, and its alcohol congener (Ro 13-8320) in Syrian golden hamsters revealed a relationship between structure and teratogenic potency. The alcohol congener demonstrated the highest potency, followed by the ethyl ester (Ro 13-6298) and then the free acid (Ro 13-7410). [] These findings underscore the influence of structural modifications on the teratogenic potential of arotinoids.

Q4: How does Ro 13-6298 interact with cells and exert its effects?

A4: Ro 13-6298 primarily influences cellular processes by interacting with retinoic acid receptors (RARs). These receptors, upon activation by retinoids like Ro 13-6298, regulate gene expression. [] For instance, in human epidermal keratinocytes, Ro 13-6298 treatment leads to a significant increase in mRNA levels for keratins 13 and 19, key proteins involved in cell differentiation. []

Q5: What are the downstream effects of Ro 13-6298 binding to its targets?

A5: Ro 13-6298 binding to RARs triggers a cascade of downstream effects, primarily influencing cell proliferation and differentiation. In human epidermal keratinocytes, it inhibits proliferation and induces differentiation, as evidenced by increased keratin 13 and 19 synthesis. [] It also suppresses transglutaminase activity, an enzyme involved in cornified envelope formation, a crucial step in keratinocyte differentiation. []

Q6: Does Ro 13-6298's effect on tRNA biogenesis contribute to its biological activity?

A6: Ro 13-6298 has been shown to inhibit RNase P, an essential enzyme in tRNA biogenesis. [, ] This inhibition occurs through a competitive mechanism, suggesting direct interaction with the enzyme. While the precise contribution of RNase P inhibition to Ro 13-6298's overall biological activity remains to be fully understood, it represents a potential mechanism by which the compound might exert its effects. This is further supported by the observation that arotinoid's inhibitory effects on tRNA biogenesis appear independent of retinoid nuclear receptors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

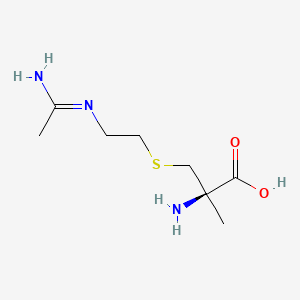

![(4R,5S,6S)-3-[(2R,3R)-2-(aminomethyl)oxolan-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1242565.png)